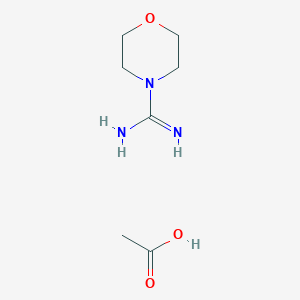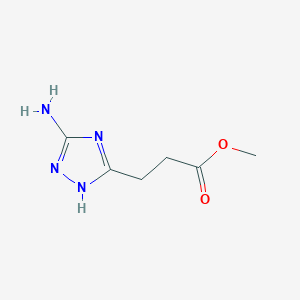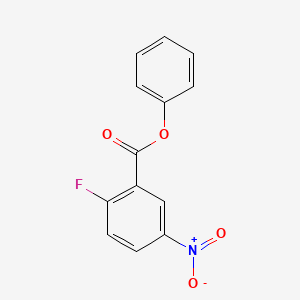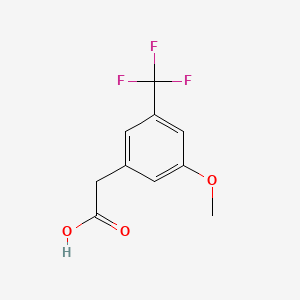
3-Methoxy-5-(trifluoromethyl)phenylacetic acid
Vue d'ensemble
Description
“3-Methoxy-5-(trifluoromethyl)phenylacetic acid” is a chemical compound with the molecular weight of 234.17 . It is also known by the IUPAC name [3-methoxy-5-(trifluoromethyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9F3O3/c1-16-8-3-6(4-9(14)15)2-7(5-8)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.
Applications De Recherche Scientifique
3-Methoxy-5-(trifluoromethyl)phenylacetic acid is used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and structural biology. It is also used in the development of novel compounds with potential therapeutic applications. Additionally, this compound is used in the study of protein-protein interactions and the design of peptide-based inhibitors.
Mécanisme D'action
Target of Action
It is commonly used as a derivatizing agent in mosher ester analysis and mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .
Mode of Action
It is known to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known to be involved in suzuki–miyaura (sm) cross-coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. It should be stored in an inert atmosphere at temperatures between 2-8°C .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Methoxy-5-(trifluoromethyl)phenylacetic acid in laboratory experiments is its versatility. It can be used in a variety of applications, including drug discovery, enzyme inhibition, and structural biology. Additionally, it is relatively easy to synthesize and is readily available from commercial suppliers. One limitation of using this compound is its potential toxicity, as it can be toxic to cells and organisms at high concentrations.
Orientations Futures
There are several potential future directions for 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. It could be used in the development of novel compounds with potential therapeutic applications, such as drugs for the treatment of cancer or other diseases. Additionally, it could be utilized to study the structure and function of proteins involved in disease states, such as those involved in Alzheimer’s disease or Parkinson’s disease. Finally, it could be used in the development of peptide-based inhibitors of enzymes or G-protein-coupled receptors.
Safety and Hazards
“3-Methoxy-5-(trifluoromethyl)phenylacetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
3-Methoxy-5-(trifluoromethyl)phenylacetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a derivatizing agent in Mosher ester analysis, an NMR-based method for determining the absolute configuration of chiral centers in secondary alcohols . This interaction involves the formation of esters with alcohols, which can then be analyzed using NMR spectroscopy to determine their stereochemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a derivatizing agent can impact the analysis of cellular metabolites, thereby providing insights into cellular metabolic pathways and gene expression profiles .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with alcohols to create esters, which can then be analyzed for their stereochemical properties. This mechanism is crucial for the accurate determination of chiral centers in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that it can maintain its stability and efficacy over extended periods, making it a reliable reagent for biochemical analyses .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it is generally well-tolerated and effective in achieving the desired biochemical outcomes. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and metabolite levels, providing valuable insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
2-[3-methoxy-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-8-3-6(4-9(14)15)2-7(5-8)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROADCOZBAMFID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674010 | |
| Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916421-04-0 | |
| Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453312.png)
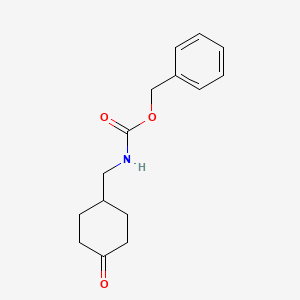
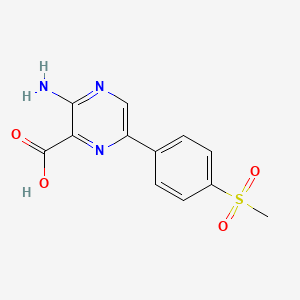
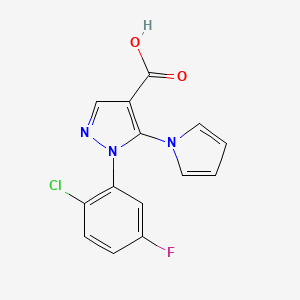
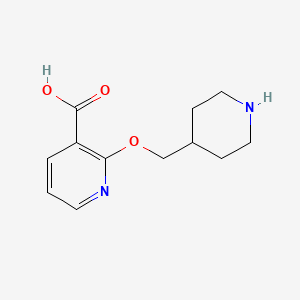
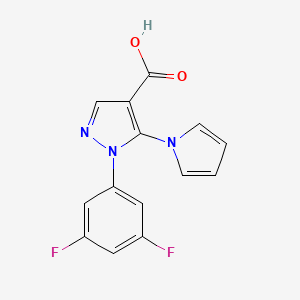
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453319.png)




